(R)-2-Butylpyrrolidine

Description

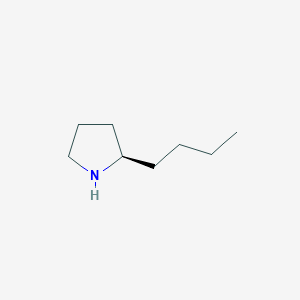

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(2R)-2-butylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 |

InChI Key |

CKHOSERPJPIUIL-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@@H]1CCCN1 |

Canonical SMILES |

CCCCC1CCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Butylpyrrolidine and Enantiomerically Enriched Derivatives

Enantioselective Synthesis Strategies for (R)-2-Butylpyrrolidine

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules. For this compound, a variety of strategies have been developed that leverage chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions to control the formation of the desired enantiomer.

Chiral Auxiliary-Controlled Approaches to Pyrrolidine (B122466) Ring Formation

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com This approach has been effectively applied to the synthesis of chiral pyrrolidines.

One notable strategy employs (R)-phenylglycinol as a chiral auxiliary. The synthesis begins with the condensation of (R)-phenylglycinol with formaldehyde, followed by the addition of potassium cyanide to produce an aminonitrile intermediate. nih.gov This intermediate is then reacted with a suitable bromoaldehyde. The subsequent alkylation and reduction steps proceed with high stereocontrol (diastereomeric ratio >20:1). nih.gov The addition of a butyl Grignard reagent (butyl magnesium bromide) to the resulting cyclic intermediate predominantly yields the trans-2,5-disubstituted pyrrolidine. The final step involves the removal of the phenylglycinol auxiliary via hydrogenolysis to afford the stereopure pyrrolidine. nih.gov

Another class of chiral auxiliaries used in pyrrolidine synthesis is oxazolidinones. nih.gov For instance, an N-acyl oxazolidinone can be alkylated, and subsequent manipulations can lead to the formation of the pyrrolidine ring, where the stereochemistry is directed by the bulky substituent on the auxiliary. wikipedia.org

Asymmetric Catalysis in Stereoselective Pyrrolidine Synthesis

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes, has become a powerful tool for the efficient synthesis of chiral compounds. nih.gov These methods avoid the need for stoichiometric amounts of a chiral auxiliary.

The secondary amine of the pyrrolidine ring itself is a privileged motif in organocatalysis, most famously represented by the amino acid proline. beilstein-journals.orgrsc.org Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for a wide range of asymmetric transformations. nih.gov These catalysts typically operate by forming a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or ketone), which then reacts enantioselectively with an electrophile. mdpi.com

The Michael addition of aldehydes to nitroolefins is a model reaction used to evaluate the effectiveness of new pyrrolidine-based organocatalysts. nih.gov New catalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position of the pyrrolidine ring have been synthesized and tested. nih.gov The performance of these catalysts is highly dependent on their structure, the solvent, and the reaction temperature. For example, in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, one such catalyst achieved 85% enantiomeric excess (ee) for the major syn-adduct. beilstein-journals.org

| Organocatalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-adduct |

|---|---|---|---|---|---|

| OC1 (R-config. at C5) | CH2Cl2 | RT | 99 | 70:30 | 68 |

| OC2 (S-config. at C5) | CH2Cl2 | RT | 99 | 78:22 | 69 |

| OC10 (bulky dioxolane) | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

Transition metal catalysis offers a diverse set of reactions for constructing chiral pyrrolidine frameworks with high enantioselectivity.

Rhodium-Catalyzed Reactions: Chiral rhodium(II) catalysts have been utilized for asymmetric C(sp³)–H amination reactions. nih.gov For instance, a rhodium-catalyzed nitrene C–H insertion can be employed to form the pyrrolidine ring from a suitable hydrocarbon precursor with high diastereoselectivity (up to >20:1). nih.gov Davies and co-workers developed a method using rhodium(II) catalysts for two consecutive C-H insertions into an N-Boc-pyrrolidine core to access C₂-symmetrical 2,5-disubstituted pyrrolidines with excellent enantio- and diastereocontrol. acs.org

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are also prominent in pyrrolidine synthesis. The Trost group developed an enantioselective palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines using novel phosphoramidite (B1245037) ligands. organic-chemistry.org This method provides corresponding pyrrolidine cycloadducts with high yields and selectivities, making it a versatile tool for constructing the chiral pyrrolidine core. organic-chemistry.org

| Metal Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Rhodium(II) Complex | C(sp³)–H Amination / C-H Insertion | High diastereoselectivity from simple hydrocarbons. | nih.govacs.org |

| Palladium(0) with Phosphoramidite Ligand | [3+2] Cycloaddition | Excellent yields and enantioselectivities for various imines. | organic-chemistry.org |

| Copper(II) Carboxylates | Intramolecular Aminooxygenation | High diastereoselectivity for cis-pyrrolidines. | nih.gov |

Diastereoselective Synthetic Pathways to 2-Butylpyrrolidine (B1274452) Stereoisomers

Diastereoselective strategies are employed when one or more stereocenters are already present in the starting material, and the goal is to control the formation of a new stereocenter relative to the existing ones.

A powerful method for the diastereoselective synthesis of pyrrolidines is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov For α-substituted 4-pentenyl sulfonamides, this reaction favors the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1) and in high yields. This method's efficiency was demonstrated in the formal synthesis of (+)-monomorine. nih.gov

Another approach involves the hydrozirconation of chiral N-allyl oxazolidines, which are readily available starting materials. nih.gov This is followed by a stereoselective Lewis acid-mediated cyclization sequence to construct the pyrrolidine ring. This tandem process allows for the creation of substituted pyrrolidines with controlled stereochemistry. nih.gov

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold that can be chemically modified, or "derivatized," to create a wide range of molecules with tailored properties. nih.gov Functionalization is often performed to develop novel organocatalysts, create ligands for metal catalysis, or prepare derivatives for analytical purposes. nih.govnih.gov

A common strategy involves modifying the nitrogen atom of the pyrrolidine ring. For example, N-deprotection of a protected pyrrolidine followed by reaction with various agents can introduce new functional groups. nih.gov Sequences involving N-deprotection, reprotection as a benzylcarbamate, and further modifications have been used to synthesize a library of organocatalysts. nih.gov These modifications can tune the steric and electronic properties of the resulting catalyst, thereby influencing its reactivity and selectivity in asymmetric reactions. beilstein-journals.org

Functionalization can also occur at the carbon atoms of the pyrrolidine ring. For example, enantioselective lithiation of N-Boc pyrrolidine, mediated by sparteine, allows for the introduction of substituents at the C2 position. researchgate.net This functionalized core can then be used in the synthesis of more complex molecules. The development of methods for the synthesis of 2,2-disubstituted pyrrolidines, for instance, involves creating a stereogenic quaternary center which can be a valuable building block for pharmaceutical agents. nih.gov

Derivatization is also a key technique in analytical chemistry to enhance the detection and separation of molecules. For compounds like pyrrolidines, derivatization can increase volatility for gas chromatography (GC) analysis or introduce a chromophore or fluorophore for detection by high-performance liquid chromatography (HPLC). gcms.cznih.gov Common derivatizing agents include those for trimethylsilylation or acylation, which modify the N-H group of the pyrrolidine. nih.gov

Resolution Techniques for Accessing Enantiopure this compound from Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers is a critical process in the synthesis of enantiopure compounds. For chiral amines like 2-butylpyrrolidine, the most common and industrially viable methods involve the formation of diastereomeric salts with a chiral resolving agent or the use of enzymes in a kinetic resolution process.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general process involves the following steps:

Salt Formation: The racemic 2-butylpyrrolidine is treated with a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, in a suitable solvent. This results in the formation of two diastereomeric salts: [(R)-2-butylpyrrolidinium]-[(chiral acid)] and [(S)-2-butylpyrrolidinium]-[(chiral acid)].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent. The choice of solvent is crucial and often requires empirical optimization.

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. Recrystallization may be necessary to achieve high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine, in this case, this compound. The chiral resolving agent can often be recovered and reused.

While this method is conceptually straightforward, the successful resolution of a specific compound like 2-butylpyrrolidine would require experimental determination of the optimal chiral resolving agent, solvent system, stoichiometry, and crystallization temperatures. Without specific literature precedence for 2-butylpyrrolidine, a screening of various chiral acids and solvents would be necessary.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched.

For a racemic amine like 2-butylpyrrolidine, a common approach is the enantioselective acylation. The process can be summarized as follows:

Enzyme and Acyl Donor Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is chosen. An acyl donor, for instance, an ester like ethyl acetate (B1210297) or a vinyl ester like vinyl acetate, is also required.

Enantioselective Acylation: The racemic 2-butylpyrrolidine, the enzyme, and the acyl donor are mixed in an appropriate organic solvent. The enzyme will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form an amide, while the desired (R)-enantiomer remains largely unreacted.

Separation: After the reaction has reached approximately 50% conversion, the acylated (S)-enantiomer (now an amide) and the unreacted this compound can be separated based on their different chemical properties, typically by extraction or chromatography.

Isolation of this compound: The this compound is then isolated and purified.

The success of enzymatic resolution depends on the enantioselectivity of the enzyme (expressed as the enantiomeric ratio, E), which must be high to achieve a high enantiomeric excess of the desired product. Again, the specific application of this method to 2-butylpyrrolidine, including the choice of enzyme, acyl donor, solvent, and reaction conditions, would need to be experimentally developed and is not currently reported in detail.

Due to the lack of specific research data on the resolution of racemic 2-butylpyrrolidine, it is not possible to provide detailed research findings or data tables for this particular compound. The information presented here is based on the general principles of well-established resolution techniques for chiral amines.

Fundamental Stereochemical Investigations of R 2 Butylpyrrolidine Systems

Methodologies for Elucidation of Absolute Configuration and Optical Purity

Determining the precise three-dimensional structure (absolute configuration) and the enantiomeric excess (optical purity) of a chiral molecule like (R)-2-Butylpyrrolidine is critical. wikipedia.org Various analytical techniques are employed to achieve this, each providing definitive information about the stereochemical integrity of the compound.

The most definitive method for determining absolute configuration is X-ray crystallography . wikipedia.org This technique requires the formation of a single crystal of the compound, often as a salt with a chiral counterion of known absolute configuration. rsc.org The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in space, unambiguously establishing the R or S configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining both absolute configuration and optical purity. mdpi.com When a chiral substrate like this compound interacts with a CDA, it forms diastereomers that exhibit distinct signals in the NMR spectrum. By comparing the NMR spectra of these diastereomers, the absolute configuration can often be assigned based on established models. mdpi.com

Chiral chromatography , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common method for determining the optical purity of a sample. These techniques use a stationary phase that is itself chiral. As a mixture of enantiomers passes through the column, one enantiomer interacts more strongly with the chiral stationary phase than the other, leading to different retention times. This separation allows for the quantification of each enantiomer and the calculation of the enantiomeric excess.

Below is a comparative overview of these methodologies:

| Methodology | Principle | Information Obtained | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.org | Absolute Configuration | Unambiguous determination of 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |

| NMR with Chiral Agents | Formation of diastereomeric complexes with distinct NMR signals. mdpi.com | Absolute Configuration & Optical Purity | Can be performed on small sample quantities in solution. | Requires a suitable chiral agent and may involve complex spectral analysis. |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Optical Purity | High accuracy and precision for quantitative analysis; widely applicable. | Does not directly provide absolute configuration without authentic standards. |

Conformational Analysis and Stereoelectronic Effects in 2-Butylpyrrolidines

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The presence of a butyl substituent at the C2 position significantly influences the conformational preference of the ring. The study of these different 3D arrangements and their relative energies is known as conformational analysis. libretexts.orgkhanacademy.org

The butyl group can occupy two main positions relative to the average plane of the ring: a pseudo-axial position, where it is roughly perpendicular to the plane, or a pseudo-equatorial position, where it points away from the ring. Due to steric hindrance, the conformation where the bulky butyl group is in the pseudo-equatorial position is generally more stable. utdallas.edu

Stereoelectronic effects also play a crucial role in determining the conformational landscape and reactivity of 2-butylpyrrolidines. wikipedia.orgresearchgate.net These effects arise from the interaction of electron orbitals and depend on their spatial orientation. imperial.ac.ukbaranlab.org A key stereoelectronic interaction in pyrrolidine systems involves the lone pair of electrons on the nitrogen atom. The orientation of this lone pair relative to adjacent bonds can stabilize or destabilize certain conformations. For instance, an anti-periplanar arrangement (180° dihedral angle) between the nitrogen lone pair and an adjacent anti-bonding orbital (σ*) can lead to a stabilizing hyperconjugation effect. rsc.org This interaction is a type of anomeric effect, which can influence the puckering of the pyrrolidine ring and the preferred orientation of the butyl substituent.

The relative stabilities of different conformers can be estimated through computational chemistry, providing insight into the energy landscape of the molecule.

| Conformer Feature | Description | Relative Energy (Approximate) | Key Influencing Factor |

| Pseudo-Equatorial Butyl | The butyl group points away from the ring, minimizing steric clash. | Lower | Steric Hindrance |

| Pseudo-Axial Butyl | The butyl group is oriented perpendicular to the ring plane, causing steric interactions. | Higher | 1,3-Diaxial-like Interactions |

| Nitrogen Inversion | The nitrogen atom and its lone pair can rapidly invert, creating different ring puckers. | Low Barrier | Pyramidal geometry of nitrogen |

Mechanisms of Stereochemical Control and Induction in Reactions Involving Chiral Pyrrolidines

Chiral pyrrolidines, such as derivatives of this compound, are widely used in asymmetric synthesis to control the stereochemical outcome of a reaction. rijournals.com They can act as chiral auxiliaries, where they are temporarily attached to a substrate to direct a reaction, or as chiral catalysts, which facilitate a reaction without being consumed. The inherent chirality of the pyrrolidine framework creates a biased three-dimensional environment that favors the formation of one stereoisomer over another.

A primary application of chiral 2-substituted pyrrolidines is in organocatalysis, particularly in reactions that proceed through enamine or iminium ion intermediates. When this compound reacts with a ketone or aldehyde, it can form a chiral enamine. The butyl group at the C2 position effectively shields one face of the enamine double bond.

Consequently, when an electrophile approaches the enamine, it is directed to the less sterically hindered face. This facial selectivity leads to the preferential formation of one enantiomer of the product after the enamine is hydrolyzed. This process, known as enantioselective induction, allows for the creation of a new stereocenter with a high degree of control. wikipedia.orgresearchgate.netresearchgate.net The effectiveness of this induction is measured by the enantiomeric excess (e.e.) of the product.

The following table shows representative data for the enantioselective Michael addition of a ketone to an unsaturated nitroalkene, catalyzed by different chiral pyrrolidine derivatives.

| Catalyst | Product Configuration | Enantiomeric Excess (e.e.) |

| (R)-2-Methylpyrrolidine | S | 85% |

| This compound | S | 92% |

| (R)-2-Phenylpyrrolidine | S | 96% |

| (R)-2-(Triphenylmethyl)pyrrolidine | S | >99% |

Note: Data are illustrative of typical trends in organocatalysis.

When a reaction creates a new stereocenter in a molecule that already contains a chiral center, the resulting products are diastereomers. In systems involving this compound, the existing stereocenter at C2 can strongly influence the configuration of the newly formed stereocenter. This preference for the formation of one diastereomer over others is known as diastereoselectivity. baranlab.org

For example, in the synthesis of polysubstituted pyrrolidines via 1,3-dipolar cycloaddition reactions, a chiral pyrrolidine derivative can be used to control the stereochemistry of up to four newly formed stereocenters. nih.gov The steric and electronic properties of the butyl group on the pyrrolidine ring direct the approach of the reacting partner, leading to a highly diastereoselective outcome. nih.gov The diastereoselectivity is typically reported as a diastereomeric ratio (d.r.).

Consider the alkylation of a chiral pyrrolidine-derived enolate. The existing (R)-configuration of the 2-butyl group will direct the incoming electrophile to one face of the enolate, resulting in a major diastereomer.

| Substrate | Electrophile | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-N-(Butanoyl)-2-butylpyrrolidine enolate | Methyl Iodide | (2R, 2'S) | 90:10 |

| (R)-N-(Butanoyl)-2-butylpyrrolidine enolate | Benzyl Bromide | (2R, 2'S) | 95:5 |

| (R)-N-(Pentanoyl)-2-butylpyrrolidine enolate | Ethyl Iodide | (2R, 2'S) | 92:8 |

Note: Data are representative of substrate-controlled diastereoselective reactions.

Reaction Mechanisms and Mechanistic Insights for R 2 Butylpyrrolidine Mediated Transformations

Formation and Reactivity of Pyrrolidine-Derived Iminium Ions and Enamines

The catalytic cycle of many (R)-2-butylpyrrolidine-mediated reactions commences with the reaction between the secondary amine catalyst and a carbonyl-containing substrate, typically an aldehyde or a ketone. This interaction leads to the formation of two key intermediates: iminium ions and enamines. The formation of these species is a reversible process that proceeds through a common carbinolamine intermediate.

The initial step involves the nucleophilic attack of the secondary amine of this compound onto the electrophilic carbonyl carbon of the substrate. This is followed by proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine generates a highly electrophilic iminium ion.

For an enamine to form, a proton must be removed from the α-carbon of the original carbonyl compound. This deprotonation is facilitated by a base and results in the formation of a carbon-carbon double bond, yielding the enamine. The enamine is a nucleophilic species, with the increased electron density at the α-carbon making it susceptible to attack by electrophiles. This reactivity is a cornerstone of enamine catalysis.

The equilibrium between the carbonyl compound, the iminium ion, and the enamine is influenced by the reaction conditions, including the nature of the substrate, the solvent, and the presence of acids or bases. The steric and electronic properties of the this compound catalyst also play a significant role in modulating the reactivity of these intermediates and influencing the stereochemical outcome of the subsequent reaction.

| Intermediate | Formation Pathway | Key Characteristics | Role in Catalysis |

|---|---|---|---|

| Iminium Ion | Reaction of a secondary amine with a carbonyl compound, followed by dehydration of the carbinolamine intermediate. | Electrophilic at the carbon atom of the C=N double bond. | Activates α,β-unsaturated carbonyl compounds towards nucleophilic attack. |

| Enamine | Deprotonation of an iminium ion at the α-carbon. | Nucleophilic at the α-carbon. | Reacts with various electrophiles in reactions such as alkylations, aldol (B89426) additions, and Michael additions. |

Detailed Analysis of Concerted vs. Stepwise Mechanisms in Catalytic Cycles

The catalytic cycles of this compound-mediated transformations, such as aldol and Michael additions, are generally considered to proceed through stepwise mechanisms. A concerted mechanism, where bond formation and bond breaking occur simultaneously in a single transition state, is less commonly invoked for these types of reactions.

In the context of an this compound-catalyzed aldol reaction, the mechanism is initiated by the formation of an enamine intermediate from the catalyst and a donor carbonyl compound. This enamine then acts as a nucleophile, attacking the carbonyl group of an acceptor aldehyde or ketone in a stepwise fashion. This nucleophilic attack leads to the formation of a new carbon-carbon bond and a zwitterionic intermediate. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral pyrrolidine (B122466) catalyst and yields the β-hydroxy carbonyl product. Experimental and computational studies on proline-catalyzed aldol reactions, which are mechanistically analogous to those catalyzed by this compound, strongly support a stepwise pathway involving an enamine intermediate. nih.govresearchgate.netflinders.edu.auwikipedia.org

Similarly, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, facilitated by this compound, is also believed to follow a stepwise pathway. The catalyst first forms an enamine with the donor, which then undergoes a conjugate addition to the Michael acceptor. This addition step is typically the rate-determining step and proceeds through a transition state leading to an enolate intermediate. Subsequent protonation and hydrolysis release the product and regenerate the catalyst. While concerted mechanisms have been proposed in some catalytic reactions, the prevailing evidence for pyrrolidine-catalyzed additions to carbonyls and their derivatives points towards a stepwise sequence of events. chemrxiv.org

Transition State Modeling and Analysis in Enantioselective Reactions

The enantioselectivity observed in reactions catalyzed by this compound is determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomeric products. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for modeling these transition states and elucidating the origins of stereocontrol. iciq.orgnih.govresearchgate.netacs.org

For reactions proceeding through an enamine intermediate, such as the aldol reaction, the stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the electrophile. Transition state models for proline-catalyzed aldol reactions, which can be extrapolated to this compound systems, often invoke a chair-like transition state. In these models, the substituents on the pyrrolidine ring, the enamine, and the electrophile adopt specific orientations to minimize steric interactions and maximize favorable non-covalent interactions, such as hydrogen bonding. researchgate.net

The butyl group at the C2 position of the this compound catalyst plays a crucial role in creating a defined chiral environment. In the transition state, this bulky group effectively shields one face of the enamine, directing the incoming electrophile to the opposite, less hindered face. This steric hindrance is a primary factor in determining the absolute configuration of the product. Furthermore, subtle electronic effects and hydrogen bonding interactions between the catalyst, substrates, and any additives or co-catalysts can further stabilize one transition state over the other, leading to high levels of enantioselectivity. nih.govresearchgate.net DFT calculations allow for the precise geometric and energetic characterization of these transition states, providing a quantitative understanding of the factors that govern enantioselection. iciq.orgacs.org

| Factor | Influence on Enantioselectivity | Method of Analysis |

|---|---|---|

| Steric Hindrance | The bulky butyl group on the pyrrolidine ring blocks one face of the reactive intermediate, directing the approach of the electrophile. | Transition State Modeling (e.g., DFT calculations) |

| Non-Covalent Interactions | Hydrogen bonding and other weak interactions can stabilize one diastereomeric transition state over the other. | Computational Analysis (e.g., NCI plots) |

| Conformation of the Intermediate | The specific geometry (e.g., E/Z configuration) of the enamine intermediate can influence the facial selectivity of the subsequent reaction. | Spectroscopic and Computational Studies |

Kinetic and Thermodynamic Considerations Governing Reaction Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. In a kinetically controlled reaction, the major product is the one that is formed the fastest, corresponding to the reaction pathway with the lowest activation energy. In a thermodynamically controlled reaction, the major product is the most stable one, and the product distribution reflects the equilibrium position of the reaction. The reaction conditions, particularly temperature, play a critical role in determining which regime is operative. jackwestin.comresearchgate.netuvm.edu

In the context of this compound-catalyzed reactions, the interplay between kinetics and thermodynamics can be complex. For many organocatalytic transformations, the desired product is the kinetic product, and the reaction is run at low temperatures to prevent equilibration to the thermodynamically favored, but potentially less selective or undesired, product. nih.govrsc.org

For example, in an aldol reaction, the initial C-C bond-forming step is often irreversible at low temperatures, leading to a product distribution that reflects the relative rates of formation of the diastereomeric products. The enantiomeric excess of the product is therefore determined by the difference in the free energies of the diastereomeric transition states (kinetic control). If the reaction is allowed to proceed at higher temperatures, the reverse reaction can become significant, allowing for equilibration. Under these conditions, the product ratio will be determined by the relative thermodynamic stabilities of the products. rsc.org

Kinetic studies, such as reaction progress kinetic analysis, can provide valuable insights into the reversibility of the reaction and the factors that influence the rate-determining step. rsc.org By understanding the kinetic and thermodynamic profiles of a given transformation, chemists can select the optimal reaction conditions to favor the formation of the desired stereoisomer with high selectivity. chemrxiv.orgnih.govmdpi.com

Computational and Theoretical Studies on R 2 Butylpyrrolidine Chemistry

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp It is particularly effective for investigating the electronic structure of molecules, allowing for the precise calculation of geometries, energies, and other molecular properties. In the context of (R)-2-butylpyrrolidine, DFT is instrumental in analyzing its structural characteristics and energetic landscape. Studies on various substituted pyrrolidines demonstrate that DFT methods, such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G**, can accurately model the nuanced stereoelectronic effects that govern the molecule's behavior. beilstein-journals.orgnih.gov

The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms. The position and nature of substituents on the ring significantly influence the energetic favorability of these conformers. For 2-substituted pyrrolidines like this compound, the bulky butyl group is expected to dictate the ring's puckering to minimize steric strain.

Computational studies on analogous 2-substituted and other fluorinated pyrrolidines have shown that substituents strongly prefer a pseudo-equatorial orientation to avoid unfavorable steric interactions. beilstein-journals.orgnih.govresearchgate.net DFT calculations allow for the precise determination of the geometries of these different conformers and their relative energies. By performing geometry optimization and frequency calculations, a potential energy surface can be mapped, identifying the global minimum energy structure and the energy barriers between different conformers. For this compound, the butyl group in a pseudo-equatorial position would represent the most stable conformation. The relative stability is governed by a combination of steric hindrance and subtle electronic effects, such as hyperconjugation. nih.gov

Table 1: Predicted Relative Energies of this compound Conformers Note: The data in this table is illustrative, based on established principles from DFT studies on similarly substituted pyrrolidines. It demonstrates the expected energetic differences between major conformational states.

| Conformer Type | Butyl Group Orientation | Predicted Relative Energy (kcal/mol) | Expected Boltzmann Population (%) |

|---|---|---|---|

| Twist (T) | Pseudo-equatorial | 0.00 | ~95% |

| Envelope (E) | Pseudo-equatorial | 0.5 - 1.0 | ~4% |

| Twist (T) | Pseudo-axial | > 2.5 | <1% |

| Envelope (E) | Pseudo-axial | > 3.0 | <1% |

DFT is a powerful tool for exploring the mechanisms of chemical reactions at a molecular level. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile, or potential energy surface, can be constructed. nih.govnih.gov This provides critical insights into reaction kinetics and thermodynamics, helping to explain regioselectivity and stereoselectivity.

For reactions involving this compound, such as its use in organocatalysis or its synthesis via C-H amination, DFT can be employed to map out the entire reaction pathway. nih.govacs.org For example, in a catalytic cycle, DFT calculations can model the interaction of the pyrrolidine catalyst with substrates, locate the transition state structure for the key bond-forming step, and calculate the activation energy barrier. researchgate.net This information is crucial for understanding the origin of stereoselectivity, as the energy difference between the transition states leading to the (R) and (S) products determines the enantiomeric excess of the reaction. acs.org Computational studies on related pyrrolidine-based catalysts have successfully used this approach to build stereocontrol models, identifying key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition state that dictate the reaction's outcome. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

While DFT provides a static picture of molecules at their energy minima, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a dynamic perspective. mdpi.comunipd.it MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational flexibility, solvent effects, and intermolecular interactions. researchgate.net

For this compound, MD simulations can predict its behavior in different environments, such as in various solvents or within the active site of an enzyme. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe its conformational landscape, identifying the most populated states and the transitions between them. rsc.org This is particularly useful for predicting reactivity, as the accessibility of a reactive conformation can be a key determinant of the reaction rate. For instance, an MD simulation could reveal how solvent molecules interact with the pyrrolidine's nitrogen lone pair, affecting its nucleophilicity. In the context of drug design, MD simulations are used to assess the stability of a ligand, such as a derivative of this compound, within a protein's binding pocket, providing insights into binding affinity and residence time. nih.govnih.gov

In Silico Design and Optimization of Novel this compound Catalysts and Ligands

The chiral pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis. rsc.org In silico methods play a pivotal role in the rational design and optimization of new catalysts and ligands based on the this compound framework. rsc.org Computational design allows for the virtual screening of numerous candidate structures, saving significant time and resources compared to experimental synthesis and testing. mdpi.comnih.gov

The design process often starts with a known catalytic reaction. DFT calculations are used to model the transition state of the reaction with a proposed this compound-based catalyst. acs.orgnih.gov By analyzing the interactions within this transition state, chemists can hypothesize structural modifications to the catalyst that might enhance its activity or selectivity. For example, modifying substituents on the pyrrolidine ring or the nitrogen atom can alter the steric environment or electronic properties of the catalyst. These new virtual catalyst designs can then be evaluated computationally to predict their performance. This iterative cycle of design, evaluation, and refinement can rapidly lead to the identification of highly effective and selective catalysts. nih.gov DFT-based analysis of the chiral binding pocket and non-covalent interactions between the catalyst and substrate has proven essential for understanding and improving enantioinduction in gold-catalyzed and other asymmetric reactions. nih.gov

Table 2: Summary of Computational Approaches for Studying this compound

| Computational Method | Primary Application | Key Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Structural and Energetic Analysis | - Prediction of stable ring conformations (envelope vs. twist)

|

| Molecular Dynamics (MD) Simulations | Dynamic Behavior and Reactivity | - Sampling of conformational space in solution

|

| In Silico Design | Catalyst and Ligand Optimization | - Rational modification of the pyrrolidine scaffold

|

Catalytic Applications of R 2 Butylpyrrolidine As a Chiral Ligand and Organocatalyst

Strategies for Catalyst Recovery and Reusability in Industrial and Academic Settings

The economic and environmental viability of catalytic processes, particularly in industrial applications, heavily relies on the ability to recover and reuse the catalyst. For chiral organocatalysts like (R)-2-Butylpyrrolidine, which can be of significant cost, efficient recycling is a critical consideration. Several strategies have been developed for the recovery of homogeneous catalysts, which can be broadly applied to chiral amines.

Immobilization on Solid Supports: One of the most common approaches is the heterogenization of the homogeneous catalyst by immobilizing it onto an insoluble solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration. Common supports include:

Polymers: Polystyrene and other polymers can be functionalized to covalently bind the chiral catalyst.

Silica: The surface of silica gel can be modified to anchor the catalyst.

Magnetic Nanoparticles: Immobilization on magnetic nanoparticles allows for catalyst separation using an external magnetic field.

The choice of support and the linking strategy are crucial as they can influence the catalyst's activity and selectivity. A potential drawback is that the immobilization might restrict the catalyst's flexibility, leading to lower catalytic performance compared to its homogeneous counterpart.

Membrane Filtration: Organic solvent nanofiltration (OSN) is another effective technique for catalyst recovery. In this method, the catalyst's molecular weight is often increased by attaching it to a larger molecule or a soluble polymer. The reaction mixture is then passed through a membrane that retains the catalyst-polymer conjugate while allowing the smaller product molecules to pass through. This method allows the catalyst to remain in a homogeneous environment during the reaction, thus often preserving its high activity and selectivity.

Biphasic Systems: Catalysis can be performed in a biphasic system where the catalyst resides in one phase (e.g., an ionic liquid or a fluorous solvent) and the reactants and products in another (typically an organic solvent). After the reaction, the phases are separated, and the catalyst-containing phase can be reused.

The reusability of a catalyst is a key performance indicator. The following table provides a general overview of the performance of immobilized chiral amine catalysts in terms of reusability.

| Immobilization Strategy | Catalyst System | Reaction Type | Number of Cycles | Observed Performance |

|---|---|---|---|---|

| Polymer Support | Chiral Pyrrolidine (B122466) Derivative | Michael Addition | 5-10 | Gradual decrease in activity and/or enantioselectivity |

| Silica Gel | Immobilized Chiral Amine | Aldol (B89426) Reaction | Multiple cycles | Good stability and consistent performance in early cycles |

| Magnetic Nanoparticles | Functionalized Chiral Organocatalyst | Various | Up to 8 cycles | Easy separation with some loss of catalyst over cycles |

In both academic and industrial settings, the development of robust and efficient catalyst recovery strategies is paramount. For a versatile organocatalyst like this compound, the implementation of such strategies will undoubtedly enhance its applicability and contribute to the development of more sustainable and cost-effective synthetic processes.

Advanced Spectroscopic and Structural Characterization Methodologies in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. uobasrah.edu.iq For (R)-2-Butylpyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the butyl side chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom. The N-H proton typically appears as a broad singlet. Protons on carbons adjacent to the nitrogen (C2 and C5) are shifted downfield compared to other aliphatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. nih.gov For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. Similar to the proton spectrum, carbons bonded to the nitrogen (C2 and C5) will be deshielded and appear at a lower field.

2D NMR Techniques: Two-dimensional NMR techniques are essential for assigning the signals observed in 1D spectra and confirming the connectivity. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the butyl chain (e.g., coupling between H-1' and H-2') and within the pyrrolidine ring (e.g., coupling between H-2, H-3, H-4, and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond coupling). sdsu.eduemerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 1.5 - 2.5 (broad s) | - |

| C2-H | 2.8 - 3.2 (m) | 58 - 62 |

| C3-H₂ | 1.6 - 1.9 (m) | 24 - 28 |

| C4-H₂ | 1.4 - 1.7 (m) | 22 - 26 |

| C5-H₂ | 2.7 - 3.1 (m) | 45 - 49 |

| C1'-H₂ | 1.2 - 1.6 (m) | 35 - 39 |

| C2'-H₂ | 1.2 - 1.5 (m) | 28 - 32 |

| C3'-H₂ | 1.2 - 1.5 (m) | 22 - 26 |

| C4'-H₃ | 0.8 - 1.0 (t) | 13 - 15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com For a volatile compound like 2-butylpyrrolidine (B1274452), Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method. researchgate.net

The electron ionization (EI) mass spectrum of 2-butylpyrrolidine (C₈H₁₇N, molecular weight: 127.23 g/mol ) would exhibit a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 127. nist.govnist.gov The fragmentation of the molecular ion is highly predictable and provides significant structural information. The primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key expected fragmentation pathways include:

Loss of the butyl group: Cleavage of the C2-C1' bond results in the loss of a butyl radical (•C₄H₉), leading to a stable, nitrogen-containing cation at m/z 70. This is often the base peak in the spectrum.

Loss of a propyl radical: Cleavage within the side chain, specifically the C1'-C2' bond, results in the loss of a propyl radical (•C₃H₇) and the formation of a prominent ion at m/z 84.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment | Formula | Pathway |

| 127 | Molecular Ion | [C₈H₁₇N]⁺• | - |

| 84 | [M - C₃H₇]⁺ | [C₅H₁₀N]⁺ | α-cleavage of propyl radical |

| 70 | [M - C₄H₉]⁺ | [C₄H₈N]⁺ | α-cleavage of butyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. mdpi.comnih.gov These techniques are complementary and offer a "fingerprint" for molecular identification. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound, a secondary amine, is expected to show several characteristic absorption bands. utdallas.edu

N-H Stretch: A single, moderately sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, which is characteristic of a secondary amine N-H bond.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and butyl chain.

N-H Bend: An absorption band in the 1590-1650 cm⁻¹ region can be attributed to the N-H bending vibration.

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum of this compound would complement the IR data, providing strong signals for the C-C bond vibrations of the aliphatic backbone. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend | IR | 1590 - 1650 | Medium |

| CH₂ Bend (Scissoring) | IR, Raman | 1440 - 1480 | Medium |

| C-N Stretch | IR | 1020 - 1250 | Medium-Strong |

| C-C Stretch | Raman | 800 - 1200 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. springernature.com It provides precise information on bond lengths, bond angles, and torsional angles. Crucially for chiral molecules, this technique can unambiguously determine the absolute configuration (R or S) of each stereocenter. purechemistry.orgwikipedia.org

The determination of the absolute configuration of this compound would involve crystallizing an enantiomerically pure sample, often as a salt with a heavy atom or a chiral counterion (e.g., a tartrate salt). nih.gov The resulting crystal is then subjected to X-ray diffraction. By analyzing the diffraction pattern, particularly through the use of anomalous dispersion, the precise spatial arrangement of the atoms can be mapped, confirming the 'R' configuration at the C2 position. wikipedia.orgnih.gov While a specific crystal structure for this compound is not widely published, the methodology is standard for establishing the absolute stereochemistry of chiral pyrrolidines. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive spectroscopic methods that provide information about the stereochemistry of chiral molecules. purechemistry.org These methods are particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable single crystals.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorption (Δε) versus wavelength, can exhibit positive or negative peaks known as Cotton effects. The sign and intensity of these effects are characteristic of the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to a CD spectrum.

For this compound, the chromophores are simple aliphatic and amine groups, which absorb in the far-UV region. The CD and ORD spectra would be expected to show Cotton effects associated with the electronic transitions of the nitrogen atom's non-bonding electrons. The observed spectra could be compared with those of structurally related compounds of known absolute configuration or with spectra predicted by theoretical calculations to confirm the (R)-configuration.

Future Research Directions and Emerging Trends in R 2 Butylpyrrolidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary objective in contemporary organic synthesis is the development of environmentally benign and economically viable synthetic pathways. scielo.br For (R)-2-Butylpyrrolidine and its derivatives, this translates to moving beyond traditional, often harsh, synthetic methods towards greener alternatives. researchgate.net Key areas of focus include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to synthesis. scielo.br Research is directed towards identifying and engineering enzymes capable of catalyzing the formation of the pyrrolidine (B122466) ring with high enantioselectivity, thereby reducing the reliance on chiral auxiliaries and resolving agents.

Chemoenzymatic Synthesis: Combining the advantages of both chemical and biological catalysis can lead to highly efficient and sustainable synthetic routes. researchgate.net For instance, a chemical step could be used to create a key intermediate that is then stereoselectively transformed by an enzyme.

Catalyst-Free and Additive-Free Reactions: Exploring reaction conditions that eliminate the need for catalysts and additives is a significant step towards sustainability. acs.org This approach minimizes waste and simplifies purification processes.

Expansion of Catalytic Reactivity and Substrate Scope

This compound and its derivatives are widely used as organocatalysts in a variety of asymmetric transformations. nih.gov Future research will likely focus on expanding their catalytic capabilities to encompass a broader range of reactions and substrates.

Novel Catalyst Design: The development of new pyrrolidine-based catalysts with enhanced activity and selectivity is a continuous area of research. This includes the synthesis of catalysts with different steric and electronic properties to fine-tune their reactivity for specific applications.

Broader Substrate Scope: Efforts are being made to apply pyrrolidine-based organocatalysts to a wider array of starting materials, including less reactive substrates. This would significantly increase the utility of these catalysts in organic synthesis.

Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple transformations in a single pot is a highly desirable goal. This approach, known as tandem or cascade catalysis, can significantly improve synthetic efficiency by reducing the number of purification steps.

Integration with Continuous Flow Processes and Green Chemistry Principles

The adoption of continuous flow technology in organic synthesis offers numerous advantages, including improved safety, scalability, and process control. rsc.orgnih.gov Integrating the synthesis of this compound and its application in catalysis into continuous flow systems is a key trend. rsc.org

Flow Synthesis of Pyrrolidines: Developing robust and scalable continuous flow methods for the synthesis of chiral pyrrolidines can lead to more efficient and cost-effective production. rsc.orgacs.org

Immobilized Catalysts: The immobilization of pyrrolidine-based catalysts on solid supports allows for their easy separation and reuse, a core principle of green chemistry. researchgate.net This approach is particularly well-suited for continuous flow applications.

Green Solvents: The use of environmentally friendly solvents, such as water or bio-derived solvents, in both the synthesis and application of this compound is a critical aspect of sustainable chemistry. skpharmteco.com

Exploration of Novel Functional Materials and Supramolecular Assemblies Incorporating Pyrrolidine Units

The unique structural and stereochemical properties of the pyrrolidine ring make it an attractive building block for the construction of novel functional materials and supramolecular assemblies. nih.gov

Chiral Polymers: Incorporating this compound units into polymer backbones can lead to the development of chiral polymers with applications in areas such as chiral separations and asymmetric catalysis.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The use of pyrrolidine-containing linkers in the synthesis of MOFs and COFs can create porous materials with chiral environments, suitable for enantioselective separations and catalysis. acs.org

Supramolecular Chemistry: The ability of the pyrrolidine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for the design of self-assembling supramolecular structures with defined architectures and functions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.